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Compound of Interest

Compound Name: N,N-Diethylbenzamide

Cat. No.: B1679248

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for N,N-
Diethylbenzamide, a widely used insect repellent. The interpretation of its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its
characterization, quality control, and understanding of its chemical properties. This document
presents a comprehensive summary of its spectroscopic signature, detailed experimental
protocols, and visual representations of its structure and analytical workflows.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the *H NMR, 13C NMR,
IR, and Mass apectra of N,N-Diethylbenzamide.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for N,N-Diethylbenzamide (CDCIs)
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~7.35 m 5H Ar-H
3.54 (broad) q 2H N-CH2-CHs
3.23 (broad) q 2H N-CH2-CHs
1.28 (broad) t 3H N-CH2-CHs
1.14 (broad) t 3H N-CH2-CHs

Due to hindered rotation around the amide C-N bond, the ethyl groups are diastereotopic,

leading to separate signals for the CHz and CHs groups.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: 13C NMR Spectroscopic Data for N,N-Diethylbenzamide (CDCIs)

Chemical Shift (8) ppm Assighment
171.4 C=0

137.3 Ar-C (ipso)
129.1 Ar-CH (para)
128.4 Ar-CH (meta)
126.3 Ar-CH (ortho)
43.0 N-CH2z-CHs
39.5 N-CH2-CHs
14.2 N-CHz-CHs
12.8 N-CH2-CHs

Similar to the *H NMR, the diastereotopic nature of the ethyl groups results in distinct signals

for each carbon.
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Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for N,N-Diethylbenzamide (Neat)

Vibrational Mode

Wavenumber (cm~12) Intensity .

Assignment
~3060 Medium Aromatic C-H Stretch

Aliphatic C-H Stretch (CHs and
2973, 2931, 2872 Strong

CHz2)
~1635 Strong C=0 Stretch (Amide | band)
~1580, 1480, 1440 Medium Aromatic C=C Ring Stretch
~1280 Strong C-N Stretch

Aromatic C-H Out-of-Plane
~700, 680 Strong

Bend (Monosubstituted)

Mass Spectrometry (MS)

Table 4. Major Fragments in the Electron lonization (El) Mass Spectrum of N,N-

Diethylbenzamide

m/z Relative Intensity Proposed Fragment lon
177 Moderate [M]* (Molecular lon)

176 Low [M-H]*

105 High (Base Peak) [CeHsCO]* (Benzoyl cation)
77 Moderate [CeHs]* (Phenyl cation)

- Low Further fragmentation of the

aromatic ring

Experimental Protocols
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution *H and 3C NMR spectra for structural elucidation.
Methodology:

o Sample Preparation: Dissolve approximately 10-20 mg of N,N-Diethylbenzamide in ~0.6 mL
of deuterated chloroform (CDCls) containing tetramethylsilane (TMS) as an internal standard
(0.03% viv).

e Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
e 1H NMR Acquisition:

o Acquire the spectrum at a probe temperature of 298 K.

[e]

Use a standard pulse sequence with a 30-degree pulse angle.

[e]

Set the spectral width to cover the range of -2 to 12 ppm.

o

Employ a relaxation delay of 1-2 seconds.

[¢]

Accumulate a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise
ratio.

e 13C NMR Acquisition:
o Acquire the spectrum using a proton-decoupled pulse sequence.
o Set the spectral width to cover the range of 0 to 220 ppm.

o Use a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative observation of all
carbon signals.

o Accumulate a larger number of scans (e.g., 1024 or more) due to the lower natural
abundance of 13C.

o Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, baseline correction, and referencing the chemical shifts to
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TMS (0.00 ppm).

Infrared (IR) Spectroscopy

Obijective: To identify the functional groups present in N,N-Diethylbenzamide.
Methodology (Attenuated Total Reflectance - ATR):

 Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
Record a background spectrum of the clean, empty crystal.

o Sample Application: Place a small drop of neat N,N-Diethylbenzamide directly onto the
center of the ATR crystal.

e Spectrum Acquisition: Lower the ATR anvil to ensure good contact between the sample and
the crystal.

o Data Collection: Acquire the IR spectrum over a range of 4000 to 400 cm~1. Co-add multiple
scans (e.g., 16-32) to improve the signal-to-noise ratio.

o Data Processing: The software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of N,N-
Diethylbenzamide.

Methodology (Electron lonization - El):

o Sample Introduction: Introduce a dilute solution of N,N-Diethylbenzamide in a volatile
solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a gas
chromatograph (GC-MS) for separation and purification.

 lonization: In the ion source, the sample molecules are bombarded with a high-energy
electron beam (typically 70 eV). This causes the ejection of an electron from the molecule,
forming a molecular ion (M*).
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o Fragmentation: The excess energy imparted to the molecular ion causes it to fragment into
smaller, charged species.

o Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole
or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

» Detection: A detector records the abundance of each ion at a specific m/z value.
» Data Interpretation: The resulting mass spectrum is plotted as relative intensity versus m/z.

Visualizations
Molecular Structure and NMR Assignments
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Aromatic Ring

CH(ortho)
C(ipso) ClHl@rn) CH(meta) CH(para) CH(meta) ~126.3 ppm
~137p3 m ~126.3 ppm ~128.4 ppm ~129.1 ppm ~128.4 ppm ~7.35 ppm
B ~7.35 ppm ~7.35 ppm ~7.35 ppm ~7.35 ppm
Amide Group Ethyl Group 1
c=0 CH2 CHs
g s ~43.0 ppm —» ~14.2 ppm
s ~3.54 ppm ~1.28 ppm
Ethyl Group 2
CH:2 CHs
~39.5 ppm ——» ~12.8 ppm
~3.23 ppm ~1.14 ppm
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 To cite this document: BenchChem. [Spectroscopic Data Interpretation of N,N-
Diethylbenzamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1679248#n-n-diethylbenzamide-spectroscopic-data-
interpretation-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b1679248#n-n-diethylbenzamide-spectroscopic-data-interpretation-nmr-ir-ms
https://www.benchchem.com/product/b1679248#n-n-diethylbenzamide-spectroscopic-data-interpretation-nmr-ir-ms
https://www.benchchem.com/product/b1679248#n-n-diethylbenzamide-spectroscopic-data-interpretation-nmr-ir-ms
https://www.benchchem.com/product/b1679248#n-n-diethylbenzamide-spectroscopic-data-interpretation-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1679248?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679248?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

